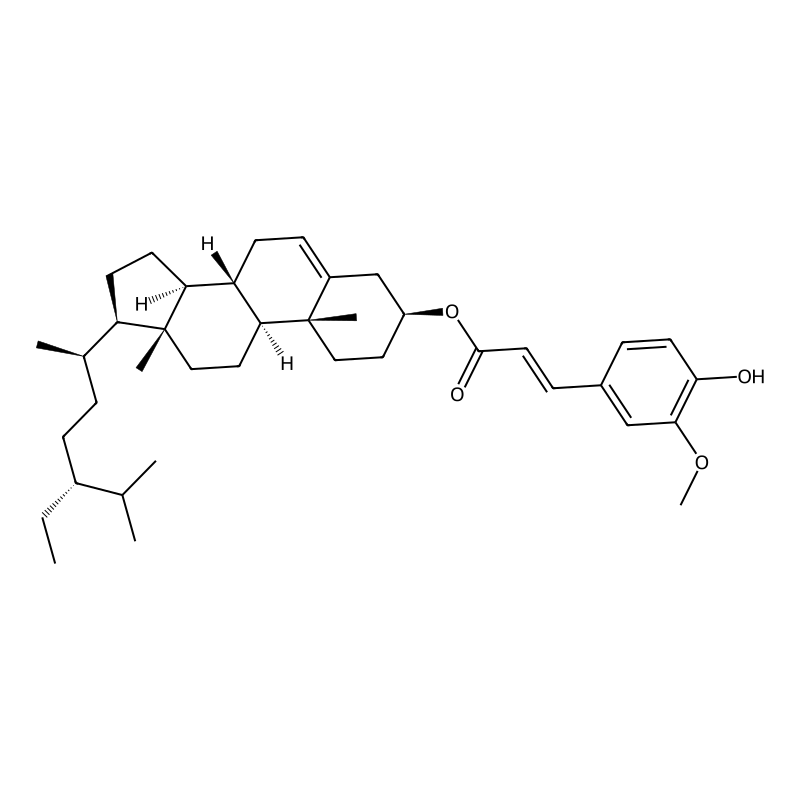

beta-Sitosteryl ferulate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

One area of research focuses on the antioxidant properties of beta-sitosteryl ferulate. Studies have investigated its ability to scavenge free radicals, which are unstable molecules that can damage cells. These studies suggest that beta-sitosteryl ferulate may contribute to cellular protection from oxidative stress [].

Source

[] () - This study investigated the antioxidant and antiproliferative activities of beta-sitosteryl ferulate in human cancer cells.

Note

More research is needed to fully understand the potential health benefits of beta-sitosteryl ferulate's antioxidant properties.

Other Areas of Research

Beyond its antioxidant potential, beta-sitosteryl ferulate is being investigated for other applications, including:

Beta-Sitosteryl ferulate is an ester derived from beta-sitosterol, a common plant sterol, and ferulic acid, a phenolic compound found in various plant sources. This compound is notable for its potential health benefits and applications in food and pharmaceutical industries. Structurally, beta-sitosteryl ferulate features a long hydrocarbon chain characteristic of phytosterols, along with the ferulate moiety, which contributes to its unique properties.

The synthesis of beta-sitosteryl ferulate typically involves an esterification reaction between beta-sitosterol and ferulic acid. This reaction can be catalyzed using various methods, including:

- Acidic Ionic Liquids: A novel method that enhances yield and reduces byproducts by optimizing reaction parameters such as temperature and substrate concentration .

- Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine: Utilized in a two-step process where ferulic acid is first acetylated before being reacted with beta-sitosterol .

The general reaction can be represented as:

Beta-sitosteryl ferulate exhibits several biological activities, particularly antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems. Additionally, it has shown potential anti-inflammatory effects and may play a role in cholesterol management by inhibiting cholesterol absorption in the intestines.

Several methods exist for synthesizing beta-sitosteryl ferulate:

- Acidic Ionic Liquids Method: This method uses acidic ionic liquids as catalysts to facilitate the esterification process at elevated temperatures (80-120 °C) under reflux conditions .

- Dicyclohexylcarbodiimide Method: Involves acetylating ferulic acid followed by esterification with beta-sitosterol in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine .

- Microwave-Assisted Synthesis: This technique employs microwave irradiation to accelerate the reaction process, improving yield and reducing reaction time .

Beta-sitosteryl ferulate is utilized in various fields:

- Food Industry: As a natural antioxidant, it can enhance the stability of oils and fats during processing and storage.

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for formulations aimed at reducing oxidative stress-related diseases.

- Cosmetics: Due to its skin-protective properties, it is also explored for use in cosmetic products.

Research has indicated that beta-sitosteryl ferulate interacts with cellular pathways involved in inflammation and oxidative stress response. It has been shown to modulate the activity of certain enzymes related to lipid metabolism, potentially influencing cholesterol levels. Additionally, studies suggest that it may enhance the bioavailability of other phytochemicals when consumed together.

Beta-sitosteryl ferulate belongs to a class of compounds known as steryl ferulates. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Source | Unique Features |

|---|---|---|

| Campesteryl Ferulate | Corn oil | Exhibits distinct antioxidant properties compared to beta-sitosteryl ferulate. |

| Stigmasteryl Ferulate | Soybean oil | Known for its higher efficacy against specific oxidative stress markers. |

| Gamma-Oryzanol | Rice bran oil | Composed of multiple steryl esters; broader applications in food stability. |

| Beta-Sitosteryl Acetate | Various plant oils | Acetylated form; often used as an intermediate in synthesis processes. |

Beta-sitosteryl ferulate is unique due to its specific structural composition that combines the phytosterol backbone with a phenolic component, providing distinct antioxidant capabilities not fully replicated by other steryl esters.